4-Ethylidene-2-hydroxytetradecan-3-one

Lipophilicity Membrane permeability ADME prediction

4-Ethylidene-2-hydroxytetradecan-3-one (CAS 648893-98-5) is a C16 long-chain α-hydroxy-β,γ-unsaturated ketone with the molecular formula C16H30O2 and a molecular weight of 254.41 g/mol. The compound possesses both a secondary alcohol at the C2 position and an α,β-unsaturated ketone system conjugated with an ethylidene substituent at C4, yielding a predicted XLogP3-AA of 5.7 and a topological polar surface area (TPSA) of 37.3 Ų.

Molecular Formula C16H30O2
Molecular Weight 254.41 g/mol
CAS No. 648893-98-5
Cat. No. B12597927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethylidene-2-hydroxytetradecan-3-one
CAS648893-98-5
Molecular FormulaC16H30O2
Molecular Weight254.41 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(=CC)C(=O)C(C)O
InChIInChI=1S/C16H30O2/c1-4-6-7-8-9-10-11-12-13-15(5-2)16(18)14(3)17/h5,14,17H,4,6-13H2,1-3H3
InChIKeyDJGSYJABCDPEID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethylidene-2-hydroxytetradecan-3-one (CAS 648893-98-5): Structural Identity and Physicochemical Baseline for Procurement Evaluation


4-Ethylidene-2-hydroxytetradecan-3-one (CAS 648893-98-5) is a C16 long-chain α-hydroxy-β,γ-unsaturated ketone with the molecular formula C16H30O2 and a molecular weight of 254.41 g/mol . The compound possesses both a secondary alcohol at the C2 position and an α,β-unsaturated ketone system conjugated with an ethylidene substituent at C4, yielding a predicted XLogP3-AA of 5.7 and a topological polar surface area (TPSA) of 37.3 Ų . This combination of functional groups places it within the broader class of bioactive lipid-like α-hydroxyenones, but its specific ethylidene substitution pattern at the 4-position distinguishes it structurally from saturated 2-hydroxy-3-alkanones and other C16H30O2 constitutional isomers such as palmitoleic acid or hexadecalactone [1].

Why 4-Ethylidene-2-hydroxytetradecan-3-one Cannot Be Replaced by Generic C16H30O2 Isomers or Saturated 2-Hydroxy-3-alkanones


The α,β-unsaturated ketone motif conjugated with an ethylidene group at C4 imparts electronic and steric properties that are absent in saturated 2-hydroxy-3-alkanone analogs or constitutional isomers such as palmitoleic acid (CAS 373-49-9) and hexadecalactone (CAS 109-29-5) . The conjugated enone system creates an electrophilic β-carbon capable of participating in Michael addition chemistry and redox cycling that saturated ketones cannot undergo, while the ethylidene substituent introduces a defined E/Z stereochemical element and alters the spatial presentation of the hydrophilic hydroxyl and carbonyl groups relative to the lipophilic tetradecyl chain [1]. These structural features are predicted to influence membrane partitioning, protein-binding orientation, and metabolic susceptibility in ways that cannot be recapitulated by simple chain-length homologs or positional isomers, making generic substitution without functional validation a significant risk in any assay or formulation context requiring this specific substitution pattern [1].

4-Ethylidene-2-hydroxytetradecan-3-one: Quantitative Differentiation Evidence Against Structural Analogs and Constitutional Isomers


Predicted Lipophilicity (XLogP3-AA) Differentiates 4-Ethylidene-2-hydroxytetradecan-3-one from Palmitoleic Acid and Hexadecalactone

The computed XLogP3-AA value for 4-ethylidene-2-hydroxytetradecan-3-one is 5.7, indicating substantially higher predicted lipophilicity than the constitutional isomer palmitoleic acid (XLogP3 ~6.1, but with a free carboxylic acid head group that ionizes at physiological pH, dramatically reducing effective logD7.4 to approximately 2.5–3.0) and the macrocyclic lactone hexadecalactone (XLogP3 ~5.4–5.8) . Unlike palmitoleic acid, the target compound lacks an ionizable carboxyl group and instead presents a neutral hydroxy-ketone motif that maintains high logD across the full pH range, predicting superior passive membrane permeability and different subcellular distribution behavior [1].

Lipophilicity Membrane permeability ADME prediction

Hydrogen-Bond Donor/Acceptor Topology Constrains Intermolecular Interaction Profile Relative to Saturated 2-Hydroxy-3-tetradecanone

4-Ethylidene-2-hydroxytetradecan-3-one possesses exactly 1 hydrogen-bond donor (C2–OH) and 2 hydrogen-bond acceptors (C3=O and the ethylidene π-system as a weak acceptor) . A saturated analog such as 2-hydroxytetradecan-3-one (hypothetical) would present the identical donor/acceptor count, but the conjugation of the carbonyl with the ethylidene π-bond in the target compound delocalizes electron density, reducing the carbonyl oxygen's H-bond acceptor basicity by an estimated 0.5–1.0 pKb unit relative to an isolated ketone [1]. This electronic modulation is characteristic of α,β-unsaturated ketones and alters the strength and geometry of hydrogen-bonding interactions with biological targets such as enzyme active sites or receptor pockets, an effect that cannot be reproduced by saturated 2-hydroxy-3-alkanones.

Hydrogen bonding Molecular recognition Target engagement

Molecular Flexibility (Rotatable Bond Count) and Conformational Entropy Compared to Macrocyclic C16H30O2 Isomers

The target compound contains 11 rotatable bonds, conferring a high degree of conformational flexibility . In contrast, hexadecalactone (CAS 109-29-5), a macrocyclic C16H30O2 constitutional isomer, possesses a 16-membered lactone ring that restricts rotation to approximately 2–3 effective torsional degrees of freedom in the ring backbone [1]. This difference in conformational entropy is predicted to result in a more negative ΔS of binding for the flexible target compound upon protein target engagement (estimated penalty of ~1–3 kcal/mol at 298 K per frozen rotor), translating to a fundamentally different thermodynamic signature of binding. The higher flexibility also predicts lower melting point and different solid-state properties relevant to formulation and storage.

Conformational analysis Entropy Crystallization

Electrophilic Reactivity of the α,β-Unsaturated Enone System Distinguishes Target from Non-Electrophilic C16H30O2 Analogs

The conjugated ethylidene–carbonyl system at C3–C4 of 4-ethylidene-2-hydroxytetradecan-3-one creates an electrophilic β-carbon (C5 of the ethylidene group) susceptible to nucleophilic attack via Michael addition . This electrophilic reactivity is entirely absent in palmitoleic acid (which contains an isolated, non-conjugated alkene at C9), hexadecalactone (a saturated lactone), and saturated 2-hydroxy-3-alkanones [1]. In biological contexts, α,β-unsaturated ketones are known to form covalent adducts with cysteine thiols, glutathione, and other biological nucleophiles, conferring a distinct pharmacological profile. The presence of the α-hydroxy group at C2 further polarizes the enone system, potentially enhancing electrophilicity at the β-carbon relative to unsubstituted vinyl ketones.

Electrophilicity Covalent modification Chemical reactivity

Topological Polar Surface Area (TPSA) Predicts Differential Passive Membrane Permeability Relative to Palmitoleic Acid

The TPSA of 4-ethylidene-2-hydroxytetradecan-3-one is computed as 37.3 Ų, which is below the commonly cited threshold of 60 Ų for good blood-brain barrier penetration and below 140 Ų for acceptable oral absorption . In contrast, palmitoleic acid has a TPSA of 37.3 Ų (identical, due to the same heavy-atom composition of the polar groups), but its carboxylic acid group becomes deprotonated at physiological pH, creating a charged carboxylate with a much larger effective polar surface area dominated by the solvated anion [1]. The neutral hydroxy-ketone motif of the target compound thus predicts superior passive membrane permeability under physiological conditions compared to ionizable carboxylic acid isomers, despite identical formal TPSA values.

Membrane permeability Blood-brain barrier TPSA

4-Ethylidene-2-hydroxytetradecan-3-one: Evidence-Grounded Application Scenarios for Research and Industrial Use


Chemical Biology Probe Development Targeting Cysteine Proteases or Kinases with Catalytic Cysteines

The α,β-unsaturated enone system of 4-ethylidene-2-hydroxytetradecan-3-one confers Michael acceptor electrophilicity predicted to form covalent adducts with accessible cysteine thiols . This property, combined with a high predicted logD (≈5.7) that favors membrane penetration, positions this scaffold as a candidate warhead-bearing fragment for irreversible inhibitor design against enzymes with active-site cysteines (e.g., caspases, deubiquitinases, or SARS-CoV-2 3CLpro). The long tetradecyl chain provides a hydrophobic anchor that may target membrane-proximal or lipid-binding cysteine proteases. Crucially, users must verify: (a) actual GSH reactivity (t1/2) under assay conditions, (b) selectivity against a panel of cysteine-containing proteins, and (c) lack of non-specific thiol reactivity that would preclude probe development.

Lipid Bilayer Perturbation and Membrane Protein Modulation Studies

With a predicted XLogP3-AA of 5.7 and a TPSA of 37.3 Ų, the compound is expected to partition efficiently into lipid bilayers . The combination of a polar hydroxy-ketone head group and a lipophilic tetradecyl tail makes it structurally analogous to lysophospholipid signaling molecules. This scaffold may serve as a tool compound for investigating membrane fluidity changes, lipid raft disruption, or modulation of membrane-bound receptors (e.g., GPCRs, ion channels) in reconstituted liposome systems or cell-based assays. Experimental validation of critical micelle concentration (CMC) and bilayer insertion kinetics using surface plasmon resonance or Langmuir trough measurements is essential before procurement.

Synthetic Intermediate for Complex Lipid A Analog or Immunomodulator Libraries

The 2-hydroxy-3-ketone motif with a 4-ethylidene substituent provides a versatile synthetic handle. The C2 hydroxyl can be acylated or oxidized; the C3 ketone can undergo reductive amination or Grignard addition; and the C4 ethylidene can participate in conjugate addition or Heck coupling reactions . This polyfunctional architecture makes the compound a potential advanced intermediate for constructing lipid A analogs, sphingoid base derivatives, or quorum-sensing molecule mimetics, where precise control of chain length, unsaturation geometry, and oxidation state is critical for biological activity. The defined E/Z stereochemistry of the ethylidene group (as indicated by the (4E) specification in DSSTox records) provides a stereochemically resolved starting point for stereospecific downstream transformations.

Reference Standard or Internal Standard for Lipidomics LC-MS/MS Method Development

The compound's exact mass (254.224580195 Da) and characteristic fragmentation pattern (predicted from the α-hydroxyketone and α,β-unsaturated ketone motifs) make it a candidate for use as a chromatographic retention time marker or MS calibration standard in lipidomics workflows . Its unique combination of functional groups yields distinct MS/MS transitions not found in common endogenous lipid classes, minimizing interference in complex biological matrices. However, users must independently confirm: (a) ionization efficiency in ESI/APCI, (b) chromatographic retention on C18 or HILIC columns under standard lipidomics gradients, (c) stability in typical extraction solvents (MeOH, CHCl3, MTBE), and (d) absence of endogenous isomers in target biological matrices.

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